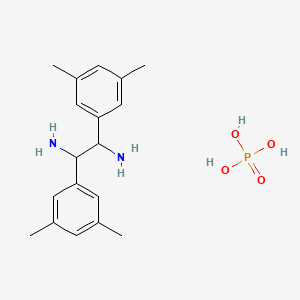
1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diamine; phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diamine; phosphoric acid is a compound that combines the properties of a diamine and a phosphoric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diamine typically involves the reaction of 3,5-dimethylphenyl derivatives with ethylenediamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The phosphoric acid component can be introduced through a subsequent reaction with phosphoric acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diamine; phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diamine; phosphoric acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diamine; phosphoric acid involves its interaction with molecular targets through its diamine and phosphoric acid functional groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound may act as a catalyst, inhibitor, or reactant in different pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(3,4-dimethylphenyl)ethane: Similar structure but with different substitution patterns on the phenyl rings.
1,2-Bis(diphenylphosphino)ethane: Contains phosphine groups instead of diamine and phosphoric acid.
1,2-Bis(3-aminopropylamino)ethane: Features aminopropyl groups instead of dimethylphenyl groups.
Uniqueness
1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diamine; phosphoric acid is unique due to its combination of diamine and phosphoric acid functionalities, which provide distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C18H27N2O4P |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine;phosphoric acid |
InChI |
InChI=1S/C18H24N2.H3O4P/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16;1-5(2,3)4/h5-10,17-18H,19-20H2,1-4H3;(H3,1,2,3,4) |
Clave InChI |
ZKDGAFBRVLBNCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)N)N)C.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


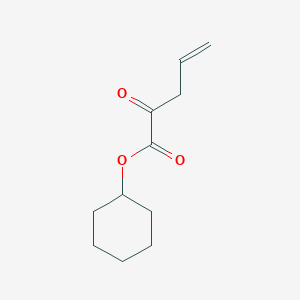
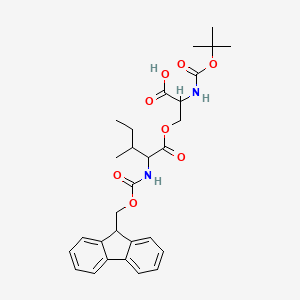
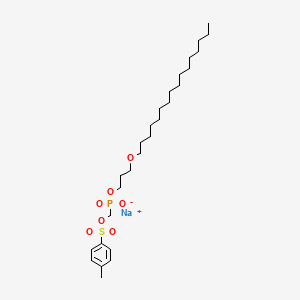
![3-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B12505776.png)
![5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium](/img/structure/B12505778.png)
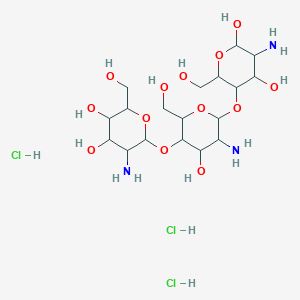

![(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid](/img/structure/B12505794.png)
![2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12505795.png)

![2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione](/img/structure/B12505804.png)

acetic acid](/img/structure/B12505822.png)
![2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12505834.png)
